

Data Presentation: Comparative Cytotoxicity of PEG Derivatives

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Compound of Interest

Compound Name: PEG-20 ALMOND GLYCERIDES

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The in vitro cytotoxicity of PEG derivatives is highly dependent on several factors, including molecular weight, end-group functionality, concentration, and the specific cell line being tested. The following tables summarize cytotoxicity data from various studies, providing a comparative overview. Lower IC50 values and lower cell viability percentages indicate higher cytotoxicity.

Table 1: Cytotoxicity of PEG Oligomers and Monomers



PEG Derivative	Cell Line	Assay	Incubation Time	Concentrati on / Result	Reference(s
Triethylene Glycol (TEG)	HeLa	MTT	24 h	IC50: 19.8 mg/mL	[1]
Triethylene Glycol (TEG)	L929 (mouse fibroblast)	MTT	24 h	IC50: 12.4 mg/mL	[1][2]
PEG 200	Caco-2	МТТ	Not Specified	Severely reduced cell viability at 30% w/v	[3]
PEG 300	Caco-2	МТТ	Not Specified	Severely reduced cell viability at 30% w/v	[3]
PEG 400	Caco-2	МТТ	24 h	Significant toxicity (45% viability) at 4% w/v	[4]
PEG 400	HeLa, L929	MTT	24 h	Almost non- cytotoxic at 5 mg/mL	[5]
PEG 1000 & 4000	L929	MTT	24 h	More toxic than PEG 400 and PEG 2000	[5]
PEG 2000	HeLa, L929	MTT	24 h	Almost non- cytotoxic at 5 mg/mL	[5]
PEG 4000, 6000, 10000	Caco-2	MTT	24 h	No significant cytotoxic effect at 4% w/v	[4]



PEG 15000	Caco-2	MTT	24 h	Significant toxicity (48% viability) at 4% w/v	[4]
mPEGA (monomer)	HeLa, L929	MTT	24 h	Showed obvious cytotoxicity	[2][6]
mPEGMA (monomer)	HeLa, L929	MTT	24 h	Showed obvious cytotoxicity	[2][6]

General Observations:

- Molecular Weight: Low molecular weight PEGs (e.g., TEG, PEG 200, PEG 400) tend to exhibit higher cytotoxicity, particularly at high concentrations.[3][4] In contrast, higher molecular weight PEGs (e.g., PEG 4000, PEG 6000) are often found to be nearly non-cytotoxic.[4][5] However, this is not always linear, as some studies found PEG 1000 and PEG 4000 to be more toxic than PEG 2000.[5]
- End Groups: PEG-based monomers with reactive end groups like acrylates (mPEGA) and methacrylates (mPEGMA) show significantly more cytotoxicity than PEG oligomers with hydroxyl end groups.[2][6]
- PEGylation: The conjugation of PEG to other molecules, a process known as PEGylation, generally reduces cytotoxicity. For example, PEGylating PAMAM dendrimers and gold nanoparticles has been shown to significantly increase cell viability and biocompatibility.[7][8]
 [9][10]

Table 2: Cytotoxicity of PEG-based Copolymers



PEG Derivative	Cell Line	Assay	Incubation Time	Result	Reference(s
mPEG-PCL (diblock)	HEK293	MTT	Not Specified	Biocompatibl e, no toxic effects reported	[11]
PCL-PEG- PCL (triblock)	HEK293	MTT	Not Specified	Biocompatibl e, no toxic effects reported	[11]
PEG-PCL- PEG (micelles)	L929	Cell Viability	Not Specified	Non-toxic	[12]
PEG-PLGA (nanoparticle s)	C3A (hepatocyte)	Various	24 h	No impact on cell viability, but sub-lethal toxicity observed	[13]
DTX-loaded PEG-PLGA	SKOV3 (ovarian cancer)	МТТ	Not Specified	Greater cytotoxicity than free drug, indicating good carrier function	[14][15]
PEG-PLGA	Retinal Cells	MTT	6 days	Lowest cytotoxicity compared to PLGA and PCL nanoparticles	[16]

General Observations:



- Copolymers: Amphiphilic block copolymers like PEG-PCL and PEG-PLGA, which self-assemble into nanoparticles, are generally considered biocompatible and show low cytotoxicity.[11][17][18] They are widely used as drug delivery systems.[14]
- Sub-lethal Effects: Even when PEG derivatives do not cause cell death (i.e., are not cytotoxic), they can induce sub-lethal effects such as increased reactive oxygen species (ROS) production or decreased cellular function.[13]

Experimental Protocols

The most common method for assessing in vitro cytotoxicity cited in the reviewed literature is the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- 96-well sterile cell culture plates
- Test cell line (e.g., HeLa, L929, Caco-2)
- Complete culture medium (e.g., DMEM with 10% FBS)
- · PEG derivatives of interest
- MTT solution (e.g., 5 mg/mL in PBS)
- Solubilizing agent (e.g., Dimethyl sulfoxide DMSO)
- Microplate reader

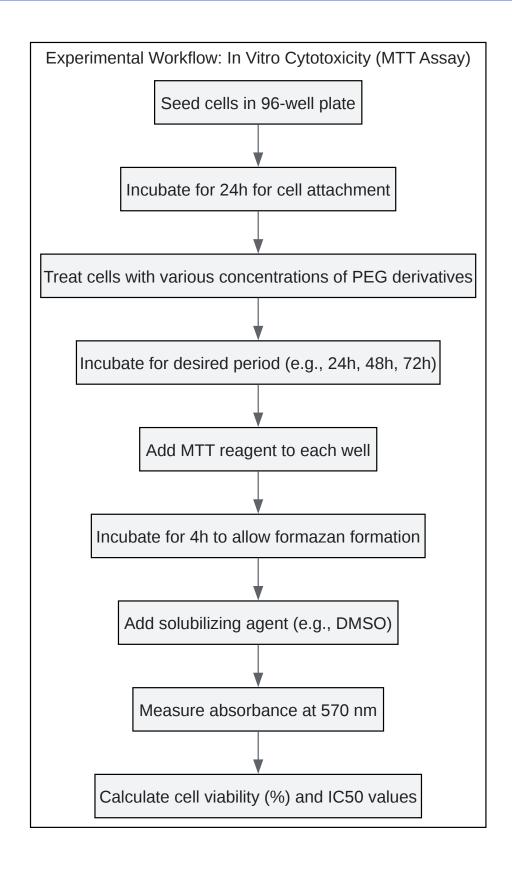
Procedure:



- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
- Treatment: Prepare serial dilutions of the PEG derivatives in complete culture medium. After 24 hours, carefully remove the existing medium from the wells and replace it with 100 μL of the medium containing the different concentrations of PEG derivatives. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under the same culture conditions.[1]
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[1]
- Formazan Solubilization: After the 4-hour incubation, add 100 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to
 the untreated control cells (considered 100% viable). The IC50 value (the concentration of a
 substance that causes a 50% reduction in cell viability) can be determined by plotting cell
 viability against the logarithm of the substance concentration.

Mandatory Visualization

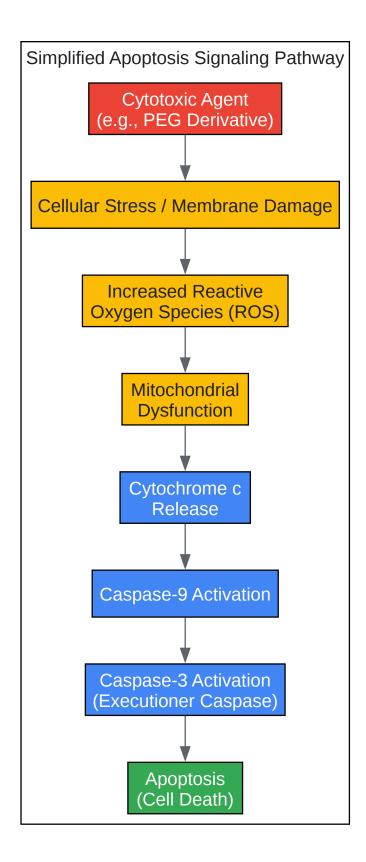




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Caption: A typical experimental workflow for assessing the cytotoxicity of PEG derivatives using the MTT assay.





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Caption: A simplified signaling pathway for apoptosis, a common mechanism of cell death induced by cytotoxic agents.

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